

A Deep Dive into the Structural and Pharmacological Distinctions Between Levophacetoperane and Methylphenidate

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Compound of Interest

Compound Name: **Levophacetoperane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and pharmacological differences between **levophacetoperane** and the widely recognized psychostimulant, methylphenidate. Both compounds are central nervous system (CNS) stimulants that act as norepinephrine-dopamine reuptake inhibitors (NDRIs), yet their subtle structural divergence leads to distinct pharmacological profiles. This document outlines their chemical structures, comparative pharmacology, and the experimental methodologies used to characterize them.

Core Structural Differences: The Ester Linkage

The fundamental structural difference between **levophacetoperane** and methylphenidate lies in the orientation of the ester group. **Levophacetoperane** is aptly described as the "reverse ester" of methylphenidate.^{[1][2][3][4]} In methylphenidate, the carbonyl group of the ester is directly attached to the chiral carbon bearing the phenyl and piperidine rings, with the methyl group forming the ester. Conversely, in **levophacetoperane**, the oxygen atom of the ester is bonded to this chiral carbon, and the acetyl group forms the ester.

This inversion of the ester linkage, while seemingly minor, can significantly impact the molecule's interaction with its biological targets, influencing binding affinity, potency, and metabolic stability. **Levophacetoperane** is the (R,R) enantiomer of phacetoperane.^{[3][5][6]}

Methylphenidate is a mixture of four stereoisomers, with the (2R,2'R)-d-threo enantiomer, known as dexmethylphenidate, being the most pharmacologically active.[7]

Caption: Structural comparison highlighting the inverted ester linkage.

Pharmacological Profile: A Quantitative Comparison

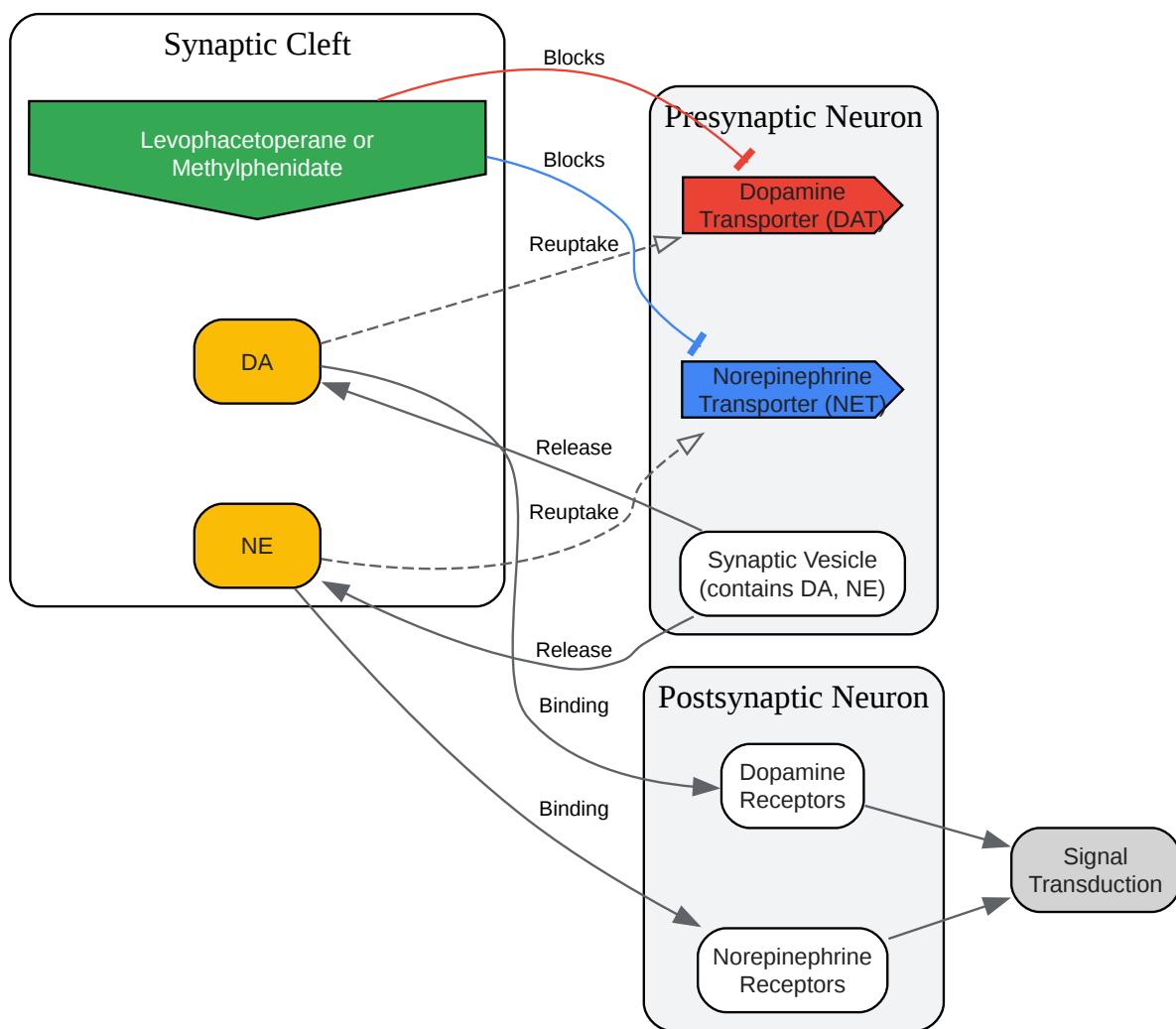
Both **levophacetoperane** and methylphenidate exert their stimulant effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of dopamine and norepinephrine.[8][9][10][11] However, the affinity and potency at these transporters can differ. While comprehensive, directly comparable quantitative data for **levophacetoperane** is less abundant in publicly accessible literature than for the extensively studied methylphenidate, the following table summarizes available data.

Parameter	Levophacetoperane	Methylphenidate	References
Mechanism of Action	Norepinephrine-Dopamine Reuptake Inhibitor	Norepinephrine-Dopamine Reuptake Inhibitor	[8][9][12][13]
DAT Binding Affinity (Ki)	Data not readily available	~193 nM (in vitro)	[14]
NET Binding Affinity (Ki)	Data not readily available	~38 nM (in vitro)	[14]
DAT Occupancy (ED50)	Data not readily available	~0.25 mg/kg (in vivo, human PET)	[10][15]
NET Occupancy (ED50)	Data not readily available	~0.14 mg/kg (in vivo, human PET)	[10][14][15]

Note: In vitro and in vivo data can vary significantly. In vitro studies suggest methylphenidate has a higher affinity for NET, while other in vivo human PET studies suggest it binds with higher affinity to NET than DAT at clinical doses.[10][14][15]

Signaling Pathway: Monoamine Transporter Inhibition

The therapeutic and stimulant effects of both **levophacetoperane** and methylphenidate are primarily attributed to their ability to inhibit the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft. By binding to and blocking DAT and NET on the presynaptic neuron, these drugs prolong the action of these neurotransmitters on postsynaptic receptors.



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Caption: Mechanism of action at the monoaminergic synapse.

Experimental Protocols

Synthesis of Methylphenidate and Levophacetoperane

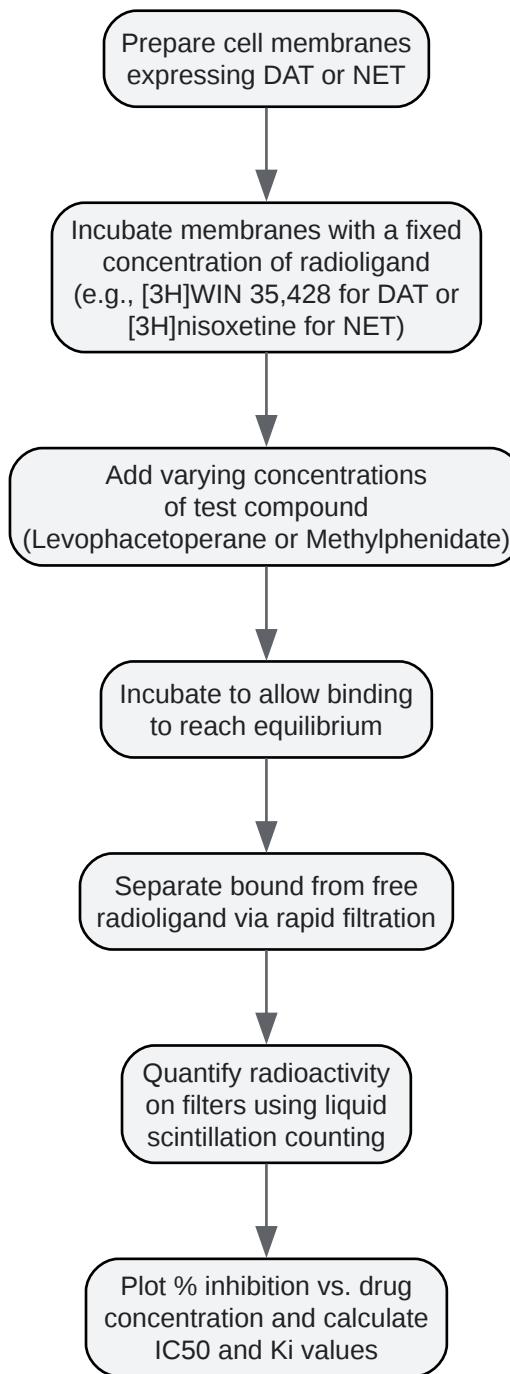
Synthesis of Methylphenidate (General Approach): The synthesis of methylphenidate often involves the esterification of ritalinic acid (α -phenyl-2-piperidineacetic acid).[16][17] A common method involves reacting ritalinic acid with methanol in the presence of an acid catalyst, such as hydrogen chloride.[17] The reaction can be driven to completion by removing water, for example, by adding an orthoester like trimethyl orthoformate.[17] The synthesis must also control for the stereochemistry to produce the desired threo-isomer, which contains the stimulant properties.[16]

Synthesis of **Levophacetoperane** (Phacetoperane): The synthesis of phacetoperane and its enantiomers, including **levophacetoperane**, has been achieved starting from phenylketone precursors, which are also used in some methylphenidate synthesis routes.[2][3] An alternative approach described in the patent literature involves the acetylation of the corresponding precursor alcohol, α -phenyl(piperidin-2-yl)methanol.[5] The synthesis of specific enantiomers, such as the (R,R) form (**levophacetoperane**), requires stereoselective techniques or resolution of racemic mixtures.[5]

Pharmacological Assays: Transporter Binding and Uptake Inhibition

A standard workflow to determine the affinity and potency of compounds like **levophacetoperane** and methylphenidate at monoamine transporters involves competitive radioligand binding assays and neurotransmitter uptake inhibition assays.

Experimental Workflow: Competitive Binding Assay

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Caption: Workflow for a competitive radioligand binding assay.

Protocol for Radioligand Binding Assays: To determine the binding affinities for the dopamine and norepinephrine transporters, competitive binding assays are typically performed using rat brain tissue or cell lines heterologously expressing the human transporters.[18]

- For DAT: Striatal membranes are incubated with a radioligand like [³H]WIN 35,428 in the presence of varying concentrations of the test compound (e.g., methylphenidate).[18]
- For NET: Frontal cortex membranes are used with a NET-selective radioligand such as [³H]nisoxetine.[18]

After incubation, the membranes are washed to separate bound from unbound radioligand, and the amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined and converted to an inhibition constant (K_i).

Protocol for Uptake Inhibition Assays: To measure the functional potency of the compounds, their ability to inhibit the uptake of radiolabeled neurotransmitters is assessed in synaptosomes or transfected cells.

- Dopamine Uptake: Striatal synaptosomes are incubated with [³H]dopamine and various concentrations of the test compound.[18] The reaction is stopped, and the amount of [³H]dopamine taken up by the synaptosomes is measured. The concentration of the drug that inhibits 50% of the uptake (IC₅₀) reflects its potency as a DAT inhibitor.[18] A similar protocol can be applied for norepinephrine uptake using appropriate brain regions and [³H]norepinephrine.

Conclusion

Levophacetoperane and methylphenidate, while both potent NDRIs, are structurally distinct as reverse esters. This fundamental difference in their chemical architecture is expected to translate into nuanced pharmacological profiles, including variations in transporter affinity, metabolic pathways, and potentially, clinical effects. While methylphenidate is extensively characterized, further quantitative studies on **levophacetoperane** are necessary to fully elucidate its comparative pharmacology. The experimental protocols outlined herein represent the standard methodologies employed in the preclinical evaluation of such compounds, providing a framework for future comparative research in the development of novel CNS stimulants.

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